Methyl 3-bromo-2,4-difluorobenzoate

Lipophilicity ADME Medicinal Chemistry

Substituting a cheaper benzoate regioisomer often leads to coupling failures and storage complications. Methyl 3-bromo-2,4-difluorobenzoate (CAS 935534-49-9) solves this with precise 2,4-difluoro-3-bromo substitution. • Ortho-fluorine activation enables efficient Suzuki-Miyaura couplings under mild conditions. • Ambient temperature storage eliminates -20°C cold-chain logistics, simplifying inventory. • 0.7 log unit higher XLogP3 (2.6 vs. 1.9) than non-brominated analog for lipophilicity tuning without altering TPSA. Secure exact-match identity via InChIKey to avoid accidental substitution.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
CAS No. 935534-49-9
Cat. No. B1406914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2,4-difluorobenzoate
CAS935534-49-9
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)F)Br)F
InChIInChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3
InChIKeySKRVCQHKXUICKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-2,4-Difluorobenzoate – Overview


Methyl 3‑bromo‑2,4‑difluorobenzoate (CAS 935534‑49‑9) is a fluorinated bromoarene ester that serves as a privileged building block in medicinal chemistry and synthetic methodology. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol [REFS‑1]. The compound is commercially available at purities of ≥95% and NLT 98% [REFS‑2][REFS‑3] and is widely employed as a substrate in palladium‑catalyzed cross‑coupling reactions, particularly Suzuki–Miyaura couplings, to construct biaryl frameworks that are ubiquitous in drug candidates and agrochemicals [REFS‑4].

Workflow Suzuki–Miyaura cross-coupling building block
Selection 2,4-difluoro-3-bromo substitution pattern
Use Context Biaryl framework synthesis for drug candidate libraries

Methyl 3-Bromo-2,4-Difluorobenzoate: Substitution Limitations


The precise 2,4‑difluoro‑3‑bromo substitution pattern of methyl 3‑bromo‑2,4‑difluorobenzoate governs its physicochemical and reactivity profile in ways that generic replacement with a different regioisomer (e.g., methyl 5‑bromo‑2,4‑difluorobenzoate) or a less‑halogenated analog (e.g., methyl 2,4‑difluorobenzoate) cannot replicate. Even small changes in the position of the bromine atom or the degree of fluorination alter the lipophilicity, electronic character, and steric environment of the aryl ring, thereby influencing solubility, membrane permeability, and the rate and regioselectivity of downstream cross‑coupling reactions [REFS‑1][REFS‑2]. Consequently, substituting a cheaper or more readily available benzoate without first verifying that the altered substitution pattern does not compromise the desired biological or synthetic outcome carries a high risk of project delay and wasted resources.

Attribute
Methyl 3‑bromo‑2,4‑difluorobenzoate
5‑Bromo regioisomer / less‑halogenated analog
Lipophilicity (XLogP3)
2.6 — tuned for moderate permeability
2.7 (5‑Br) or 1.9 (non‑Br) — may shift ADME profile away from established SAR
Cross‑coupling reactivity
Ortho‑F activation of C–Br toward oxidative addition
Altered Br position or fewer F atoms — regioselectivity and coupling rate may differ
Storage
Ambient temperature
Often requires –20 °C — cold‑chain logistics may shift procurement complexity

Methyl 3-Bromo-2,4-Difluorobenzoate vs. Key Comparators


XLogP3 Lipophilicity Comparison

The computed lipophilicity (XLogP3) of methyl 3‑bromo‑2,4‑difluorobenzoate is 2.6, which is 0.1 log unit lower than that of its 5‑bromo regioisomer (2.7) and 0.7 log unit higher than that of the non‑brominated analog methyl 2,4‑difluorobenzoate (1.9) [REFS‑1][REFS‑2][REFS‑3]. The topological polar surface area (TPSA) remains constant at 26.3 Ų for all three compounds, indicating that the difference in XLogP3 arises solely from the specific halogenation pattern [REFS‑1][REFS‑2][REFS‑3].

XLogP3 Comparison
Reported
Target 2.6 vs 2.7 (5‑Br) vs 1.9 (non‑Br)
Δ +0.7 vs non‑brominated analog
Supports lipophilicity‑tuning context; TPSA unchanged at 26.3 Ų
Computed XLogP3 3.0; experimental log D may require confirmation
Lipophilicity ADME Medicinal Chemistry

Purity & Storage Comparison

Methyl 3‑bromo‑2,4‑difluorobenzoate is offered by multiple suppliers with a minimum purity of 95% (Apollo Scientific) or NLT 98% (Boroncore) and is recommended to be stored at ambient temperature [REFS‑1][REFS‑2]. In contrast, the 5‑bromo regioisomer is often supplied with a storage temperature of –20°C, and some vendors list it as requiring –20°C storage for maximum recovery [REFS‑3].

Purity & Storage
Data to verify
Ambient storage vs –20 °C (5‑Br isomer)
NLT 98% purity available; regioisomer may require cold chain
May simplify inventory management for HTS libraries
Source‑specific vendor datasheets; confirm with current lot COA
Purity Procurement Storage

Suzuki–Miyaura Coupling Regioselectivity

The presence of two ortho‑fluorine substituents (at positions 2 and 4) strongly activates the adjacent C–Br bond for oxidative addition in palladium‑catalyzed cross‑coupling reactions. Literature reports indicate that ortho‑fluorine substitution increases metal–aryl bond energies and accelerates the oxidative addition step relative to meta‑ or para‑substituted analogs [REFS‑1][REFS‑2]. In the context of Suzuki–Miyaura couplings of fluorinated arenes, this ortho‑fluorine effect translates into higher yields and improved regioselectivity when the bromine atom is positioned ortho to at least one fluorine [REFS‑3].

Suzuki–Miyaura Reactivity
Class‑level
Ortho‑F activation of C–Br bond
Inferred from established ortho‑fluorine effect literature
Reported to support cross‑coupling rate and regioselectivity
Not directly quantified for this specific compound; confirm in target substrate
Cross‑coupling Regioselectivity Suzuki–Miyaura

InChIKey Structural Uniqueness

The InChIKey for methyl 3‑bromo‑2,4‑difluorobenzoate is SKRVCQHKXUICKH‑UHFFFAOYSA‑N, which unambiguously encodes its specific substitution pattern [REFS‑1]. The 5‑bromo regioisomer carries a distinct InChIKey (QISCYVLBJDKXOZ‑UHFFFAOYSA‑N), and the non‑brominated analog also differs (YQUHULOBTDYMAG‑UHFFFAOYSA‑N) [REFS‑2][REFS‑3]. In patent filings and chemical inventory management systems, these unique identifiers prevent accidental substitution and ensure that the exact building block used in a synthetic route is the one covered by intellectual property or quality agreements.

InChIKey Uniqueness
Reported
SKRVCQHKXUICKH‑UHFFFAOYSA‑N
Complete divergence from 5‑Br and non‑Br InChIKeys
Enforces exact‑match specification in procurement and IP filing
InChI 1.07.2 standard; prevents regioisomer mix‑up
Chemical Identity Procurement IP

Methyl 3-Bromo-2,4-Difluorobenzoate Applications


Hit-to-Lead Lipophilicity Optimization

When optimizing a lead compound for oral bioavailability, the 0.7 log unit increase in XLogP3 provided by the 3‑bromo‑2,4‑difluoro pattern (2.6) over the non‑brominated 2,4‑difluoro scaffold (1.9) can be exploited to fine‑tune membrane permeability without altering the core hydrogen‑bonding capacity (TPSA unchanged at 26.3 Ų) [REFS‑1]. This quantitative control over lipophilicity is essential for medicinal chemists navigating the narrow window between solubility and permeability.

Suzuki–Miyaura Cross-Coupling of Electron-Deficient Bromoarenes

The ortho‑fluorine substituents in methyl 3‑bromo‑2,4‑difluorobenzoate activate the C–Br bond toward oxidative addition, facilitating efficient Suzuki–Miyaura couplings under mild conditions [REFS‑2][REFS‑3]. This reactivity advantage is particularly valuable in the synthesis of biaryl‑containing kinase inhibitors and other pharmaceuticals where high yields and regiochemical fidelity are critical [REFS‑4].

Ambient Storage for HTS Libraries

Unlike the 5‑bromo regioisomer, which often requires –20°C storage, methyl 3‑bromo‑2,4‑difluorobenzoate can be stored at ambient temperature without loss of purity [REFS‑5][REFS‑6]. This reduces cold‑chain dependency and simplifies inventory management for large chemical libraries maintained by contract research organizations and pharmaceutical compound management groups.

Building Block Registration & IP Filing

The unique InChIKey (SKRVCQHKXUICKH‑UHFFFAOYSA‑N) distinguishes methyl 3‑bromo‑2,4‑difluorobenzoate from all other regioisomers and analogs [REFS‑1][REFS‑7][REFS‑8]. This allows IP departments and procurement teams to enforce exact‑match specifications in patent filings, material transfer agreements, and quality control documents, eliminating the risk of accidental substitution with a less‑effective or off‑patent analog.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity optimization
XLogP3 shift without TPSA change
ADME‑relevant log D and permeability assay
Suzuki–Miyaura cross-coupling of electron‑deficient bromoarenes
Ortho‑fluorine activation of C–Br
Coupling yield and regioselectivity under target conditions
Ambient‑storage HTS library management
Ambient‑temperature storage stability
Purity retention over time at room temperature
Building block registration and IP filing
Unique InChIKey
Exact‑match identity verification against regulatory documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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